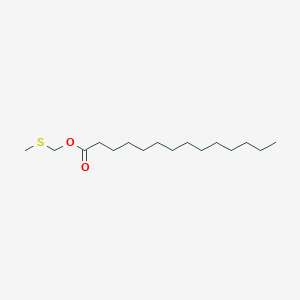

(Methylsulfanyl)methyl tetradecanoate

Description

Overview of Fatty Acid Methyl Esters (FAMEs) in Chemical Science

Fatty acid methyl esters (FAMEs) are a class of chemical compounds derived from fatty acids through a process called transesterification. nih.gov In this reaction, the fatty acid, which is typically in the form of a triglyceride, reacts with methanol (B129727) to produce FAMEs and glycerol. nih.gov This process is of significant industrial and academic interest.

FAMEs are the primary molecules in biodiesel, a renewable alternative to petroleum-based diesel fuel. nih.gov The conversion of vegetable oils and animal fats into FAMEs reduces their viscosity and improves their combustion properties, making them suitable for use in diesel engines. researchgate.net Beyond their role in renewable energy, FAMEs are pivotal in the fields of food science, cosmetics, and detergents. chemeo.comnih.gov

In analytical chemistry, the conversion of fatty acids to their methyl esters is a standard procedure for their analysis by gas chromatography. chemeo.com This derivatization increases the volatility of the fatty acids, allowing for their separation and quantification, which is essential for profiling the fatty acid content of various biological and commercial samples. wiley.com

Significance of Methyl Tetradecanoate (B1227901) as a Model Compound in Scientific Investigations

Methyl tetradecanoate, the methyl ester of tetradecanoic acid (also known as myristic acid), is a saturated fatty acid methyl ester. nist.gov Its well-defined structure and properties make it an excellent model compound in a variety of scientific studies. Researchers utilize methyl tetradecanoate to investigate fundamental chemical and physical phenomena, such as phase transitions, thermodynamic properties, and reaction kinetics. nih.gov

Its presence in numerous natural sources and its role as a component of biodiesel make it a relevant subject for studies aimed at understanding the behavior of FAMEs in different systems. wiley.com Furthermore, deuterated versions of methyl tetradecanoate, such as methyl tetradecanoate-d27, are used as internal standards in mass spectrometry-based research, aiding in the accurate quantification of other fatty acid derivatives in complex biological samples. wikipedia.org

Historical Context of Methyl Tetradecanoate Research

Research into fatty acids and their esters has a long history, intertwined with the development of organic chemistry and biochemistry. The basic process of esterification has been known for over a century. However, the systematic study of individual fatty acid esters like methyl tetradecanoate gained momentum with the advent of modern analytical techniques, particularly gas chromatography in the mid-20th century. This allowed for the detailed analysis of fatty acid profiles from various natural fats and oils.

More recently, research has expanded to include modified fatty acid esters to explore new functionalities. The synthesis of derivatives such as α-methylsulfanyl fatty acids represents a newer avenue of investigation, driven by the desire to understand how the introduction of different functional groups affects the chemical and biological properties of these molecules. nih.gov A study published in 2006 detailed an efficient method for synthesizing α-methylsulfanyl fatty acid methyl esters, including those derived from long-chain fatty acids like tetradecanoic acid, by treating the corresponding lithium enolates with dimethyl disulfide. nih.gov This research opens the door to further investigation into the properties and potential applications of compounds like (methylsulfanyl)methyl tetradecanoate.

Chemical and Physical Data

Below are data tables for this compound and the related model compound, Methyl tetradecanoate.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C16H32O2S | nih.gov |

| PubChem CID | 71345678 | nih.gov |

Note: Detailed experimental data for this compound is not widely available in public literature. The synthesis of its corresponding acid has been reported, with the methyl ester as an intermediate. nih.gov

Table 2: Properties of Methyl Tetradecanoate

| Property | Value | Source |

| Chemical Formula | C15H30O2 | nist.gov |

| Molecular Weight | 242.40 g/mol | nist.gov |

| CAS Number | 124-10-7 | nist.gov |

| Melting Point | 18.5 °C | hmdb.ca |

| Boiling Point | 295 °C at 760 mmHg | nih.gov |

| IUPAC Name | methyl tetradecanoate | nist.gov |

Structure

3D Structure

Properties

CAS No. |

144343-51-1 |

|---|---|

Molecular Formula |

C16H32O2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

methylsulfanylmethyl tetradecanoate |

InChI |

InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15-19-2/h3-15H2,1-2H3 |

InChI Key |

GARGUUHFANVZMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCSC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Methyl Tetradecanoate

Direct Esterification Routes for (Methylsulfanyl)methyl Tetradecanoate (B1227901) Synthesis

Direct esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. libretexts.orgbyjus.com This method could theoretically be applied to the synthesis of (methylsulfanyl)methyl tetradecanoate, provided a suitable precursor, (methylsulfanyl)tetradecanoic acid, is available. The general mechanism for this reaction, known as Fischer esterification, begins with the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. byjus.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.com

A variety of catalytic systems can be employed for direct esterification. Strong Brønsted acids like sulfuric acid and hydrochloric acid are commonly used. byjus.compatsnap.com Lewis acids such as scandium(III) or lanthanide(III) triflates and hafnium(IV) or zirconium(IV) salts have also been shown to be effective, recyclable catalysts for direct esterification reactions. organic-chemistry.org Furthermore, solid acid catalysts, including protic acids immobilized on solid supports and graphene oxide, offer advantages such as ease of separation and recyclability. organic-chemistry.orgorganic-chemistry.org The choice of catalyst can significantly influence reaction rates and yields. For instance, a macroporous polymeric acid catalyst has been shown to facilitate direct esterification at moderate temperatures without the need for water removal. organic-chemistry.org In some specialized cases, organocatalysts based on sulfur(IV) have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org

To maximize the yield and selectivity of esterification, several reaction parameters can be optimized. The reaction is reversible, so according to Le Chatelier's principle, removing water as it forms or using an excess of one reactant (typically the alcohol) can drive the equilibrium toward the product side. libretexts.orgorganic-chemistry.org Temperature is another critical factor; for example, in the esterification of oleic acid with polyhydric alcohols, optimal temperatures were found to be between 150°C and 180°C. aip.org The molar ratio of reactants also plays a crucial role, with studies showing optimal ratios for specific reactions, such as a 9:1 methanol (B129727) to oil ratio in certain biodiesel production processes. researchgate.net Catalyst concentration must also be carefully controlled to achieve high conversion rates. aip.organgolaonline.net

Table 1: Factors Influencing Esterification Reactions

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Temperature | Affects reaction rate and equilibrium. | Optimal temperature for certain esterifications can range from 60°C to 180°C. aip.orgresearchgate.net |

| Catalyst Concentration | Influences the speed of the reaction. | Concentrations are optimized for specific reactions to maximize yield. aip.organgolaonline.net |

| Reactant Molar Ratio | Shifts the reaction equilibrium. | An excess of alcohol is often used to drive the reaction forward. organic-chemistry.orgresearchgate.net |

| Water Removal | Drives the equilibrium towards ester formation. | Techniques include azeotropic distillation or the use of dehydrating agents. organic-chemistry.orgpatsnap.com |

Transesterification Processes Involving this compound Precursors

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orglibretexts.org This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgpsiberg.com In the context of this compound synthesis, one could envision the transesterification of a different ester of (methylsulfanyl)tetradecanoic acid with methanol. This method is widely used in industrial processes like the production of biodiesel, where triglycerides are converted into fatty acid methyl esters. youtube.comyoutube.com

Base-catalyzed transesterification is a common and efficient method. psiberg.comresearchgate.net The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com The intermediate subsequently collapses, eliminating the original alkoxy group and forming the new ester. researchgate.netmasterorganicchemistry.com Common alkali catalysts include sodium hydroxide (B78521) and potassium hydroxide. researchgate.net The concentration of the catalyst is a key parameter to control, as high concentrations can lead to saponification, a side reaction that produces soap and reduces the ester yield. researchgate.net

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative to chemical catalysis. wikipedia.orgrsc.org This method can be performed at lower temperatures (typically 35-45°C) and avoids the formation of byproducts like soaps. nih.gov Lipases can catalyze the transesterification of a wide range of substrates, including those with free fatty acids. rsc.orgnih.gov The efficiency of enzymatic transesterification can be influenced by factors such as the type of lipase, enzyme immobilization, the molar ratio of reactants, temperature, and water content. rsc.org To enhance the reaction, strategies such as stepwise addition of methanol and the use of solvents may be employed. rsc.orgnih.gov

Table 2: Comparison of Catalytic Transesterification Methods

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Alkali Catalysts | Fast reaction rates, high conversion. researchgate.net | Potential for saponification, requires neutralization. researchgate.net |

| Acid Catalysts | Tolerant to free fatty acids. nih.gov | Slower reaction rates, can be corrosive. nih.gov |

| Enzymatic (Lipases) | Mild conditions, high selectivity, no soap formation. rsc.orgnih.gov | Slower reaction rates, potential for enzyme deactivation. nih.gov |

In some transesterification processes, particularly in biodiesel production, different alcohols such as methanol, ethanol (B145695), and propanol (B110389) can be used. nih.govnih.gov The choice of alcohol can depend on cost and the desired properties of the final ester product. nih.gov When different alcohols are present, a mixture of corresponding esters may be formed. rmiq.org For instance, in biodiesel production, if both methanol and ethanol are used, a mixture of fatty acid methyl esters and fatty acid ethyl esters will be produced. The separation of these different esters can be achieved through processes like distillation. rmiq.org

Derivatization and Chemical Modification of Methyl Tetradecanoate

The exploration of novel therapeutic agents and compounds with specific biological activities often involves the chemical modification of known molecules. Methyl tetradecanoate, a fatty acid methyl ester, serves as a scaffold for the synthesis of various derivatives. The introduction of new functional groups can significantly alter the physicochemical properties and biological functions of the parent molecule. This section focuses on the synthesis of novel derivatives of methyl tetradecanoate, specifically those incorporating a methylsulfanyl group, and the subsequent investigation of their structure-activity relationships.

Synthesis of Novel Methyl Tetradecanoate Derivatives

This synthetic approach starts with the parent ester, methyl tetradecanoate. The process involves the formation of a lithium enolate of the ester by treating it with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting enolate is then reacted with an electrophilic sulfur source, typically dimethyl disulfide (CH₃SSCH₃). This reaction introduces the methylsulfanyl (-SCH₃) group at the α-position, yielding methyl 2-(methylsulfanyl)tetradecanoate. nih.gov

The general reaction scheme is as follows:

Enolate Formation: Methyl tetradecanoate is treated with LDA in THF at a low temperature (e.g., -78 °C) to selectively deprotonate the α-carbon, forming the lithium enolate.

Sulfenylation: Dimethyl disulfide is added to the reaction mixture. The enolate attacks one of the sulfur atoms of the disulfide, displacing a methanethiolate (B1210775) anion and forming the α-methylsulfanyl ester.

Work-up and Purification: The reaction is quenched, and the desired product, methyl 2-(methylsulfanyl)tetradecanoate, is isolated and purified using standard techniques such as column chromatography or distillation.

This methodology has been successfully applied to the synthesis of other α-methylsulfanyl fatty acid methyl esters, such as methyl 2-methylsulfanyldecanoate and methyl 2-methylsulfanyldodecanoate. nih.gov The yields for these reactions have been reported to be in the range of 76-86%. nih.gov It has been noted that the efficiency of this α-methylsulfanylation may decrease as the length of the fatty acid chain increases. nih.gov

Following the synthesis of the methyl ester derivative, the corresponding fatty acid can be obtained through saponification. This involves treating the ester with a base, such as potassium hydroxide in ethanol, followed by acidification to yield the free fatty acid. nih.gov

Table 1: Synthesized α-Methylsulfanyl Fatty Acid Methyl Esters and Their Corresponding Acids

| Starting Material | Synthesized Methyl Ester Derivative | Synthesized Fatty Acid Derivative |

| Methyl decanoate (B1226879) | Methyl 2-methylsulfanyldecanoate | 2-Methylsulfanyldecanoic acid |

| Methyl dodecanoate | Methyl 2-methylsulfanyldodecanoate | 2-Methylsulfanyldodecanoic acid |

Investigation of Structure-Activity Relationships in Derivatives

The introduction of a methylsulfanyl group into the fatty acid backbone can have a significant impact on the biological activity of the molecule. Studies on α-methylsulfanyl fatty acids, synthesized from their corresponding methyl esters, have revealed interesting structure-activity relationships, particularly in the context of cytotoxicity against cancer cell lines. nih.gov

Research has shown that 2-methylsulfanyldecanoic acid and 2-methylsulfanyldodecanoic acid exhibit cytotoxic effects against human chronic myelogenous leukemia (K-562) and human histiocytic lymphoma (U-937) cell lines. nih.gov The potency of these compounds, as indicated by their EC₅₀ values (the concentration required to achieve 50% of the maximum effect), was found to be in the range of 200-300 μM. nih.gov

A key finding from these investigations is that the presence of the α-methylsulfanyl group enhances the cytotoxicity of the fatty acids compared to their unsubstituted parent compounds (decanoic acid and dodecanoic acid). nih.gov This suggests that the sulfur-containing functional group is crucial for the observed biological activity.

The structure-activity relationship with respect to the chain length of the fatty acid was also examined. The cytotoxic effects on the two leukemia cell lines showed a dependency on the carbon chain length. For the K-562 cell line, the order of cytotoxicity was found to be 2-SCH₃-12:0 > 2-SCH₃-10:0 > 10:0 > 12:0. In contrast, for the U-937 cell line, the order was 2-SCH₃-10:0 > 2-SCH₃-12:0 > 12:0 > 10:0. nih.gov These results indicate that the optimal chain length for cytotoxicity can vary depending on the specific cell line being targeted.

Table 2: Cytotoxicity (EC₅₀) of α-Methylsulfanyl Fatty Acids and Parent Compounds

| Compound | K-562 (μM) | U-937 (μM) |

| 2-Methylsulfanyldecanoic acid (2-SCH₃-10:0) | >200 | ~200 |

| 2-Methylsulfanyldodecanoic acid (2-SCH₃-12:0) | ~200 | >200 |

| Decanoic acid (10:0) | >300 | >300 |

| Dodecanoic acid (12:0) | >300 | >300 |

Data extracted from studies on K-562 and U-937 leukemia cell lines. nih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the compound "this compound." The vast majority of analytical studies focus on its parent compound, Methyl tetradecanoate. Consequently, generating a detailed article that strictly adheres to the requested outline for "this compound" is not feasible without resorting to speculation, which would compromise scientific accuracy.

The provided search results and wider chemical databases primarily contain information on Methyl tetradecanoate . This includes its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and various chromatographic techniques. However, the introduction of a methylsulfanyl [(methylsulfanyl)] group to the methyl tetradecanoate structure would significantly alter its chemical properties and, therefore, its analytical behavior. Key differences would be expected in:

GC-MS: Changes in retention time due to altered polarity and boiling point, and a distinct mass spectrum reflecting new fragmentation pathways involving the sulfur atom.

NMR Spectroscopy: The presence of the methylsulfanyl group would introduce new signals in both the ¹H and ¹³C NMR spectra with characteristic chemical shifts, and would cause shifts in the signals of neighboring protons and carbons.

IR Spectroscopy: New absorption bands corresponding to C-S bond vibrations would appear.

Chromatography: The polarity change would significantly affect its elution profile in techniques like HPLC.

Without specific experimental data for "this compound," any discussion of its analytical characterization would be theoretical and could not be substantiated with detailed research findings or data tables as requested. To maintain scientific integrity and adhere strictly to the user's instructions, which require factual and accurate content, this article cannot be generated at this time. Further empirical research on "this compound" is required before a comprehensive and authoritative article on its advanced analytical characterization can be written.

Advanced Analytical Techniques for Methyl Tetradecanoate Characterization and Quantification

Chromatographic Separation Techniques for Methyl Tetradecanoate (B1227901) in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation and purification of individual fatty acid methyl esters (FAMEs) from complex mixtures. nih.govscielo.br The separation is typically based on the physicochemical properties of the analytes, such as polarity, chain length, and degree of unsaturation. nih.govupce.cz

For the analysis of (Methylsulfanyl)methyl tetradecanoate, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The retention of FAMEs on a C18 column is primarily governed by their hydrophobicity; longer alkyl chains and fewer double bonds lead to increased retention times. The presence of the polar methylsulfanyl group in this compound is expected to decrease its retention time compared to its non-sulfur counterpart, methyl tetradecanoate, under identical chromatographic conditions. upce.cz

The mobile phase for the separation of FAMEs often consists of a mixture of acetonitrile (B52724) and water. nih.gov A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, can be employed to effectively separate a wide range of FAMEs with varying polarities and chain lengths. scielo.br For enhanced retention and selectivity of sulfur-containing compounds, stationary phases with different selectivities, such as biphenyl (B1667301) columns, can be utilized. These columns can engage in π-π interactions with the sulfur-containing functional groups, leading to improved separation from other components in the matrix. chromatographyonline.com

Detection of this compound can be achieved using a UV detector, typically at low wavelengths around 205 nm, where the ester functional group absorbs light. scielo.brresearchgate.net However, for higher sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in HPLC-MS for the analysis of FAMEs. nih.govnih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 205 nm or Mass Spectrometer (ESI/APCI) |

| Note: This table presents a representative method and may require optimization for specific sample matrices. |

Advanced Sample Preparation and Derivatization for Analytical Enhancement

The accurate analysis of this compound is highly dependent on the sample preparation and, if necessary, derivatization of its parent fatty acid. nih.gov The primary goals of sample preparation are to extract the lipid fraction from the sample matrix, remove interfering substances, and concentrate the analyte of interest.

Sample Preparation:

For biological samples, a common first step is the extraction of total lipids using methods such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol (B129727)/water solvent system. Once the lipid extract is obtained, it may be necessary to fractionate it to isolate the FAMEs. Solid-Phase Extraction (SPE) with a silica-based sorbent is a widely used technique for this purpose. The lipid extract is loaded onto the SPE cartridge, and solvents of increasing polarity are used to elute different lipid classes. The FAME fraction, being relatively non-polar, can be effectively separated from more polar lipids like free fatty acids and phospholipids, and from less polar lipids like cholesterol esters and triacylglycerols.

Derivatization:

While this compound is amenable to direct analysis, its parent fatty acid, (methylsulfanyl)tetradecanoic acid, requires derivatization to a more volatile and less polar form for chromatographic analysis, particularly for gas chromatography (GC) and in some cases to improve HPLC performance. The most common derivatization reaction is esterification to form the methyl ester. colostate.edu

Several reagents can be employed for the methylation of fatty acids:

Methanolic HCl or Sulfuric Acid: Heating the fatty acid in a solution of anhydrous methanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid, is a classic and effective method. colostate.edu

Boron Trifluoride (BF3)-Methanol: This reagent is also widely used and is effective for esterifying fatty acids. The reaction is typically carried out by heating the sample with the BF3-methanol solution. colostate.edu

Diazomethane: This is a powerful and rapid methylating agent that reacts with acidic protons. However, due to its toxicity and explosive nature, it is handled with extreme caution. colostate.edu

1,1'-Carbonyldiimidazole (CDI): For fatty acids that may be sensitive to harsh acidic conditions, such as those with epoxy or thia groups, activation with CDI to form an imidazolide, followed by reaction with methanol, provides a milder derivatization route. colostate.edu

The choice of derivatization reagent depends on the nature of the sample matrix and the presence of other functional groups in the fatty acid.

Table 2: Common Derivatization Reagents for the Methylation of (Methylsulfanyl)tetradecanoic Acid

| Reagent | Reaction Conditions | Advantages | Disadvantages |

| Methanolic HCl | Heat at 50-100°C for 1-2 hours | Effective, relatively inexpensive | Harsh conditions may degrade some analytes |

| BF3-Methanol | Heat at 60-100°C for a few minutes | Fast and efficient | Reagent is corrosive and moisture-sensitive |

| Diazomethane | Room temperature, immediate reaction | Very rapid and high-yielding | Highly toxic and explosive |

| 1,1'-Carbonyldiimidazole (CDI) / Methanol | Two-step, mild conditions | Mild, suitable for sensitive functional groups | More complex procedure |

| Note: Reaction conditions are general and should be optimized for the specific application. |

Biochemical Roles and Metabolic Fates of Methyl Tetradecanoate in Non Human Biological Systems

Occurrence and Biosynthesis of Methyl Tetradecanoate (B1227901) in Plants and Microorganisms

Methyl tetradecanoate is a naturally occurring compound found in a variety of plant species and microorganisms. Its biosynthesis is closely linked to the metabolism of myristic acid, a common saturated fatty acid.

Identification as a Plant Metabolite and its Physiological Significance

Methyl tetradecanoate has been identified as a metabolite in numerous plants, contributing to their chemical profile and physiological functions. It is formally derived from the condensation of the carboxy group of tetradecanoic acid (myristic acid) with methanol (B129727). nih.gov

Table 1: Selected Plants Containing Methyl Tetradecanoate

| Plant Species | Family | Part(s) where found | Potential Significance |

| Daphne odora | Thymelaeaceae | Flowers | Contributes to fragrance |

| Gmelina asiatica | Lamiaceae | Aerial parts | Part of the plant's chemical defense or signaling |

| Micromeria fruticosa | Lamiaceae | Flowers, Leaves | Component of essential oil with potential antimicrobial properties |

This table is generated based on available research data and is not exhaustive.

The physiological significance of methyl tetradecanoate in plants is multifaceted. As a volatile organic compound, it can play a role in attracting pollinators or deterring herbivores. Furthermore, as a derivative of myristic acid, it is involved in the broader lipid metabolism of the plant, which is crucial for energy storage, membrane structure, and signaling pathways. hmdb.ca

Microbial Production and Transformation Pathways

Various microorganisms, including bacteria and fungi, are capable of producing and transforming methyl tetradecanoate. For instance, species of Streptomyces have been reported to produce methyl 12-methyltetradecanoate, a closely related branched-chain fatty acid methyl ester. nih.govresearchgate.net The production of these compounds is often influenced by the culture conditions, such as temperature and nutrient availability. researchgate.net

The biosynthesis of methyl tetradecanoate in microbes typically involves the esterification of myristic acid, which is a product of the fatty acid synthesis pathway. The transformation of this compound by microorganisms is a key component of its biodegradation in the environment.

Enzymatic Transformations and Biodegradation of Methyl Tetradecanoate

The breakdown and modification of methyl tetradecanoate in biological systems are primarily mediated by enzymes. These transformations are crucial for both the metabolic fate of the compound within an organism and its degradation in the wider environment.

Lipase-Mediated Hydrolysis and Esterification Mechanisms

Lipases are a class of enzymes that play a central role in the metabolism of fatty acid esters like methyl tetradecanoate. These enzymes can catalyze both the hydrolysis (breakdown) and esterification (synthesis) of this compound. nih.govresearchgate.net

Hydrolysis: In the presence of water, lipases break the ester bond of methyl tetradecanoate, yielding myristic acid and methanol. This is a critical first step in the biodegradation of this compound, making the fatty acid available for further metabolism. nih.gov

Esterification: Conversely, under conditions of low water activity, lipases can catalyze the reverse reaction, synthesizing methyl tetradecanoate from myristic acid and methanol. This process is harnessed in various biotechnological applications. researchgate.net The efficiency of these lipase-mediated reactions can be influenced by factors such as the choice of solvent and the specific lipase used. researchgate.net

Oxidative and Reductive Metabolic Pathways

Following hydrolysis, the resulting myristic acid is typically metabolized through oxidative pathways to generate energy. The primary pathway for this is β-oxidation , a cyclical process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2.

While direct evidence for specific oxidative and reductive pathways for the intact methyl tetradecanoate molecule is less common, it is understood that the initial hydrolysis is the key step that channels the fatty acid component into the well-established fatty acid oxidation pathways. The methanol released during hydrolysis is also metabolized through oxidative pathways.

Role of Methyl Tetradecanoate in Non-Mammalian Biochemical Processes

Methyl tetradecanoate and its parent fatty acid, myristic acid, are involved in a range of biochemical processes in non-mammalian organisms, particularly in insects and marine invertebrates.

In insects, fatty acids and their derivatives are fundamental components of cuticular lipids, which are essential for preventing water loss and protecting against pathogens. nih.gov They also serve as precursors for pheromones and other signaling molecules. nih.gov For example, tetradecanoic acid, a derivative of methyl tetradecanoate, has been identified as a potent attractant for certain mirid bugs, playing a role in host plant recognition. researchgate.net Furthermore, some studies have indicated that methyl tetradecanoate and related compounds possess larvicidal activities against certain mosquito species, suggesting a role in chemical defense. ebi.ac.uk

In marine invertebrates, the physiological effects of various environmental contaminants are a subject of ongoing research. While specific roles for methyl tetradecanoate are not extensively documented, fatty acid metabolism is crucial for the energy balance and reproductive success of these organisms.

Impact on Cellular Pathways in in vitro Models (e.g., melanoma cell lines)

Currently, there is no available scientific literature or published research detailing the impact of (Methylsulfanyl)methyl tetradecanoate on cellular pathways in in vitro models. Specific studies on its effects on melanoma cell lines have not been documented. Therefore, its influence on signaling cascades, gene expression, or metabolic processes within these or any other cancer cell lines remains unknown.

Theoretical and Computational Chemistry of Methyl Tetradecanoate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the geometry, stability, and electronic characteristics of molecules. For (methylsulfanyl)methyl tetradecanoate (B1227901), these calculations would reveal how the sulfur atom alters the properties observed in simpler FAMEs.

The conformational landscape of a molecule dictates its physical properties and reactivity. For a long-chain ester like methyl tetradecanoate, the primary degrees of freedom involve rotation around the C-C single bonds of the alkyl chain and the C-O bonds of the ester group. The lowest energy conformation is typically a fully extended, zig-zag alkyl chain.

The introduction of the —S-CH₂—O— moiety in (methylsulfanyl)methyl tetradecanoate introduces significant new conformational possibilities. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), would be necessary to map the potential energy surface (PES). researchgate.netresearchgate.net The key dihedral angles to consider would be:

C-S-C-O: Rotation around the sulfur-methylene bond.

S-C-O-C: Rotation around the methylene-ester oxygen bond.

Studies on analogous sulfur-containing compounds, like ethyl methyl sulfone, show that the presence of sulfur creates distinct stable conformers (gauche and anti) with notable energy barriers between them. researchgate.netysu.am A similar analysis for this compound would likely reveal multiple local minima on the PES, corresponding to different spatial arrangements of the methylsulfanyl group relative to the tetradecanoate chain. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Comparison of Key Dihedral Angles and Relative Energies for Methyl Tetradecanoate and this compound Conformers. This table is illustrative, based on principles from related molecules, as direct data for this compound is not available.

| Compound | Dihedral Angle | Assumed Angle (°) | Relative Energy (kJ/mol) |

| Methyl Tetradecanoate | O=C-O-CH₃ | 180 (anti-periplanar) | 0 (Reference) |

| O=C-O-CH₃ | 0 (syn-periplanar) | ~8-12 | |

| This compound | C-S-C-O | ~60-70 (gauche) | 0 (Global Minimum) |

| C-S-C-O | 180 (anti) | ~2-5 | |

| S-C-O-C | 180 (anti) | 0 (Global Minimum) |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For methyl tetradecanoate , the HOMO is typically located on the non-bonding lone pair orbitals of the carbonyl and ester oxygen atoms. The LUMO is the corresponding π* anti-bonding orbital of the C=O double bond.

The introduction of the sulfur atom in This compound would significantly alter the FMOs. Sulfur's lone pair electrons are higher in energy and more diffuse than those of oxygen. Consequently, the HOMO of this compound is expected to have a substantial contribution from the sulfur atom's lone pairs, making it a softer and potentially more reactive nucleophilic site compared to the oxygen atoms. The LUMO would likely remain the π*(C=O) orbital, but its energy could be influenced by through-bond interactions with the sulfur moiety. This modification of the HOMO is key to predicting how the molecule interacts with electrophiles. youtube.com

Table 2: Predicted Frontier Molecular Orbital Characteristics.

| Compound | Predominant HOMO Location | Predicted HOMO Energy | Predominant LUMO Location | Predicted LUMO Energy | HOMO-LUMO Gap |

| Methyl Tetradecanoate | Oxygen Lone Pairs (nₒ) | Lower | Carbonyl π* Orbital (πC=O) | Higher | Large |

| This compound | Sulfur Lone Pairs (nₛ) | Higher | Carbonyl π Orbital (π*C=O) | Slightly Lowered | Smaller |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the structures of short-lived intermediates and the energies of transition states that are often inaccessible to experimental measurement.

Reactions involving esters often proceed via nucleophilic acyl substitution. A computational study of the hydrolysis of this compound, for example, would model the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon. The calculation would map the energy profile of the reaction, identifying the tetrahedral intermediate and the transition states leading to its formation and collapse.

The sulfur atom's influence would be a key focus. Its electron-donating capability (through resonance or inductive effects) could potentially stabilize or destabilize the transition state compared to methyl tetradecanoate. For instance, in an acid-catalyzed reaction, the initial protonation site could be competitive between the carbonyl oxygen and the sulfur atom. Calculating the energies of both protonated species would clarify the most likely first step of the mechanism.

Fatty acid methyl esters are primary components of biodiesel, and their combustion has been modeled extensively. These models involve large networks of elementary reactions, including initiation, propagation, and termination steps. For methyl tetradecanoate, initiation typically involves C-H bond scission or H-abstraction from the long alkyl chain.

For This compound , the presence of C-S and S-C bonds introduces new, weaker points in the molecule. The C-S bond dissociation energy is significantly lower than that of C-C or C-H bonds, providing a new, low-energy initiation pathway for combustion or pyrolysis. Kinetic modeling would need to incorporate rate constants for reactions involving sulfur-centered radicals (e.g., R-S•) and the subsequent formation of sulfur-containing products like sulfur dioxide (SO₂), which are not present in standard FAME combustion.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Analogs

QSAR studies aim to build mathematical models that correlate structural or physicochemical properties of molecules with their biological activity or other properties. nih.gov A QSAR model for a series of analogs of this compound could be developed to predict properties like antimicrobial activity, biodegradability, or affinity for a specific biological target.

The model would use calculated molecular descriptors as independent variables. For this class of compounds, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges (especially on the sulfur and oxygen atoms), and dipole moment. nih.gov

Topological Descriptors: Molecular connectivity indices and shape descriptors.

Lipophilicity: The partition coefficient (logP), which would be influenced by the polar sulfur-ether group versus a standard ester.

A hypothetical QSAR study might vary the length of the fatty acid chain (e.g., from C12 to C18) and the nature of the sulfur substituent (e.g., methyl, ethyl, propyl) in analogs of this compound. By correlating these descriptors with an experimentally measured activity, a predictive model could be generated. For instance, the model might reveal that higher HOMO energy (a feature of the sulfur atom) and a specific range of logP values are critical for a desired biological effect.

Prediction of Biological Activities Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach is founded on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For this compound, a QSAR study would involve the calculation of a wide array of molecular descriptors.

Molecular Descriptors for this compound

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule, including size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's spatial arrangement.

Electronic Descriptors: These relate to the distribution of electrons in the molecule and are crucial for understanding intermolecular interactions. Examples include dipole moment and polarizability.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and molar refractivity, which are critical for a molecule's pharmacokinetic profile.

Building and Validating a QSAR Model

To predict the biological activity of this compound, a dataset of structurally related compounds with known activities (e.g., antimicrobial, antifungal, or enzyme inhibitory) would be required. The workflow for developing a predictive QSAR model is as follows:

Data Set Compilation: A series of sulfur-containing fatty acid esters and their measured biological activities would be collected.

Molecular Structure Optimization: The 3D structure of each molecule, including this compound, would be optimized using computational methods like Density Functional Theory (DFT) to obtain a stable conformation. nih.gov

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a model that correlates a subset of descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model could then be used to predict the biological activity of this compound.

Potential Biological Activities

Based on studies of similar molecules, potential biological activities for this compound could include:

Antimicrobial and Antifungal Activity: Fatty acids and their derivatives are known to possess antimicrobial properties. researchgate.netnih.gov The lipophilic nature of the tetradecanoate chain would facilitate interaction with microbial cell membranes, and the methylsulfanyl group could modulate this activity.

Enzyme Inhibition: The structure of this compound might allow it to act as an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH) or other lipases. nih.govnih.gov

Antioxidant Properties: Sulfur-containing compounds are known to act as scavengers of reactive oxygen species. gerli.commdpi.com

The following table illustrates a hypothetical set of molecular descriptors that could be calculated for this compound and used in a QSAR study.

| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Significance in Biological Activity Prediction |

| Topological | Wiener Index | 1820 | Reflects molecular branching and compactness. |

| Geometrical | Molecular Surface Area | 450 Ų | Influences interactions with biological macromolecules. |

| Electronic | Dipole Moment | 2.1 D | Governs electrostatic interactions with target receptors. |

| Physicochemical | LogP (Lipophilicity) | 6.5 | Determines membrane permeability and bioavailability. |

| Sulfur-specific | Sulfur Atom Charge | -0.15 e | Key for specific interactions involving the thioether group. |

Design of Novel Compounds with Targeted Properties

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of novel, related compounds with enhanced or specific biological activities. nih.govresearchgate.net This process, often referred to as rational drug design, can significantly reduce the time and cost associated with traditional drug discovery. nih.gov

Strategies for Novel Compound Design

Starting from the structure of this compound, several computational strategies can be employed to design new molecules:

Scaffold Hopping and Analogue Design: By modifying the core structure, new analogues can be generated. For instance, the length of the fatty acid chain could be altered, the position of the methylsulfanyl group could be varied, or additional functional groups could be introduced. researchgate.net Computational tools can rapidly generate large virtual libraries of such compounds.

Structure-Based Drug Design: If the 3D structure of a biological target (e.g., an enzyme's active site) is known, molecular docking simulations can be used to predict how well a designed compound will bind to it. nih.gov This allows for the optimization of the molecule's structure to improve its binding affinity and selectivity.

De Novo Design: Advanced computational algorithms can design novel molecules from scratch that are predicted to have high affinity for a specific target binding site. mdpi.combiorxiv.org

Example: Designing Novel Antimicrobial Agents

To design novel antimicrobial agents based on the this compound scaffold, the following steps could be taken:

Identify a Bacterial Target: A specific bacterial enzyme or structural protein essential for the pathogen's survival would be selected as the target.

Virtual Screening: A virtual library of this compound analogues would be screened against the target's binding site using molecular docking.

Lead Optimization: The most promising candidates from the virtual screen would be further optimized by making small chemical modifications to improve their predicted binding energy and other drug-like properties (e.g., solubility, metabolic stability).

ADMET Prediction: In silico models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to filter out those with unfavorable profiles.

The following table provides a hypothetical example of how computational design could be used to modify this compound to target a hypothetical bacterial enzyme.

| Original Compound | Modification Strategy | Designed Analogue | Predicted Improvement |

| This compound | Chain extension and addition of a polar group | (Methylsulfanyl)methyl 16-hydroxyhexadecanoate | Enhanced binding to a hypothetical enzyme's polar pocket; improved solubility. |

| This compound | Isomeric repositioning of the thioether group | 10-(Methylsulfanyl)methyl tetradecanoate | Optimized fit within the hydrophobic channel of the target enzyme. |

| This compound | Bioisosteric replacement of the ester | (Methylsulfanyl)tetradecyl thioacetate | Altered reactivity and metabolic stability. |

Through these computational approaches, a focused set of novel compounds with a high probability of possessing the desired biological activity can be identified for chemical synthesis and subsequent experimental testing. This rational, computer-aided design process is a powerful tool in the development of new therapeutic agents and other bioactive molecules.

Applications of Methyl Tetradecanoate in Scientific and Industrial Research Excluding Direct Consumer Products, Clinical Use, or Safety

Methyl Tetradecanoate (B1227901) as a Component and Surrogate in Biofuel Researchllnl.govnrel.gov

Biodiesel is a renewable alternative fuel consisting of a mixture of fatty acid alkyl esters, derived from sources like vegetable oils and animal fats. usda.gov To understand and predict the complex combustion behavior of these fuels, researchers often use surrogate fuels, which are simpler mixtures or single compounds that mimic the properties of the actual fuel. Methyl esters with long carbon chains are frequently used for this purpose. llnl.gov

Combustion Kinetic Mechanism Development for Biodiesel Surrogatesllnl.gov

Detailed chemical kinetic mechanisms are essential tools for simulating the combustion of fuels like biodiesel. osti.gov These complex models help in understanding ignition properties, flame speed, and the formation of emissions. researchgate.netkaust.edu.sa While biodiesel itself is a complex mixture, single-component surrogates like methyl decanoate (B1226879) are often used to develop and validate these kinetic models. llnl.govosti.govresearchgate.net

Research on methyl decanoate, a compound structurally similar to methyl tetradecanoate, provides significant insight into the combustion of saturated methyl esters. osti.govresearchgate.net Kinetic models for methyl decanoate have been developed to describe both low and high-temperature oxidation pathways. llnl.govresearchgate.net An important feature of these models is their ability to reproduce the early formation of carbon dioxide, a characteristic unique to the combustion of biofuels containing an ester group. llnl.gov The oxidation process is initiated by the abstraction of hydrogen atoms from the fuel molecule, leading to the formation of various radicals and, subsequently, smaller alkenes and oxygenated compounds. kaust.edu.saresearchgate.net

These detailed mechanisms are validated against experimental data from various apparatuses, including jet-stirred reactors (JSR), shock tubes, and motored engines. llnl.govosti.gov For instance, models for methyl decanoate have been successfully compared with JSR oxidation experiments of rapeseed oil methyl esters and engine experiments, demonstrating their predictive power. llnl.govosti.gov The insights gained from studying surrogates like methyl decanoate are crucial for understanding the combustion behavior of the larger saturated esters, such as methyl tetradecanoate, that are present in many biodiesel feedstocks. researchgate.net

Optimization of Fuel Properties and Performanceebi.ac.uk

The properties of individual esters are key to this optimization. Saturated esters, like methyl tetradecanoate, contribute differently to fuel properties than unsaturated esters. For example, while unsaturation can improve cold flow properties, it often decreases oxidative stability. usda.gov Therefore, achieving an optimal balance is a primary goal.

Optimization studies often involve varying process parameters during the transesterification reaction—the process that converts oils and fats into biodiesel—to maximize the yield of desired methyl esters. extrica.comresearchgate.netfrontiersin.org Key variables include the oil-to-methanol molar ratio, catalyst concentration, reaction temperature, and reaction time. extrica.comfrontiersin.org For example, one study on palm oil biodiesel production used a Taguchi-based optimization to find that a molar ratio of 5:1, a specific catalyst concentration, and defined time and temperature resulted in a high yield of palm methyl ester (PME). extrica.com Analysis of the resulting fatty acid composition is critical for predicting fuel properties like the cetane number. extrica.com

Utilization in Food Science Research and Aroma Compound Formationresearchgate.netymdb.ca

Methyl tetradecanoate is recognized as a volatile organic compound (VOC) that contributes to the flavor and aroma profiles of various foods and beverages. ebi.ac.ukfoodb.cafda.gov It is classified as a flavoring agent and is found naturally in a wide range of products, where it imparts fatty and waxy notes. foodb.cafda.gov

Role in Enzymatic and Microbiological Flavor Development in Foodstuffsresearchgate.netymdb.ca

The flavor of many food products, especially fermented ones, is significantly shaped by microbial activity. nih.govmdpi.com Microorganisms such as bacteria and yeast can produce a wide array of volatile flavor compounds through the metabolism of precursors like sugars, amino acids, and lipids. nih.govmdpi.com The production of esters, including methyl tetradecanoate, is a key part of this flavor development.

Microbial enzymes, such as lipases and esterases, can catalyze the formation of esters. In some food processing contexts, the enzymatic release of volatile compounds from non-volatile precursors (like glycosides) is a critical step in aroma development. mdpi.com For instance, research on coffee fermentation shows that bacterial communities, including species of Enterobacter, Kluyvera, and Serratia, are instrumental in producing various esters and alcohols that define the final flavor profile. mdpi.com Similarly, lactic acid bacteria (LAB) are known to be crucial in the development of flavors in dairy products. nih.gov The biotransformation of lipids by microorganisms is a key pathway for producing the complex mixture of compounds, including various methyl esters, that create the characteristic flavors of many foods. nih.govnih.gov

Analysis of Aroma Profiles and Precursor Metabolismymdb.ca

The identification and quantification of volatile compounds are essential for understanding food aroma. Methyl tetradecanoate has been identified as a component of the aroma profile in numerous products, including black teas, Baijiu (a Chinese liquor), and various fruits. nih.govresearchgate.netnih.gov

Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), often combined with headspace solid-phase microextraction (HS-SPME), are the standard for analyzing these volatile profiles. nih.govmdpi.com In a study of Iranian black teas, methyl tetradecanoate was one of many volatile compounds identified, with its presence and concentration influenced by the geographical region of cultivation. nih.gov Another study analyzing the aroma compounds in different types of Baijiu also listed ethyl tetradecanoate (a closely related ester) among the dozens of esters contributing to the complex flavor. nih.gov

Role as a Standard and Reference Compound in Analytical Chemistrynist.govhmdb.canist.gov

In analytical chemistry, particularly in chromatography, the use of high-purity standard and reference compounds is fundamental for the accurate identification and quantification of substances in a sample. Methyl tetradecanoate is commercially available as an analytical standard for such purposes. sigmaaldrich.commedchemexpress.comtcichemicals.com

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. nih.gov In GC analysis, compounds are identified based on their retention time—the time it takes for a compound to pass through the chromatographic column. By injecting a known standard, such as methyl tetradecanoate, under specific conditions, analysts can establish a reference retention time. nist.gov When an unknown sample is analyzed, the peak corresponding to methyl tetradecanoate can be identified by comparing its retention time to that of the standard. nist.govresearchgate.net

The NIST (National Institute of Standards and Technology) Chemistry WebBook, a major reference database, lists retention indices for methyl tetradecanoate on various types of GC columns. nist.gov These standardized values are crucial for inter-laboratory comparison and validation of analytical methods. Methyl tetradecanoate and other fatty acid methyl esters are frequently used as external or internal standards in the GC-MS analysis of fatty acids from biological and industrial samples, from evaluating the composition of biodiesel to analyzing the fatty acid profile of food products or rubber closures for pharmaceutical packaging. sigmaaldrich.comnih.gov

Application in Material Science Research

The potential applications of (Methylsulfanyl)methyl tetradecanoate in material science are primarily theoretical at this stage, with a notable exception in its role as a synthetic intermediate.

The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules, particularly 2-methylsulfanyl fatty acids. A general synthetic route has been developed for α-methylsulfanyl fatty acid methyl esters. This process involves the treatment of the corresponding methyl alkanoate's lithium enolate with dimethyl disulfide in tetrahydrofuran (B95107). nih.gov This reaction yields the α-methylsulfanyl fatty acid methyl ester, which can then be saponified to the corresponding fatty acid. nih.gov

Table 1: Synthesis of 2-Methylsulfanyl Fatty Acid Methyl Esters

| Reactants | Reagents | Product | Yield |

|---|

This synthetic pathway demonstrates the role of this compound as a building block for creating specialty chemicals with potential applications in various fields of research. The introduction of the methylsulfanyl group at the α-position of the fatty acid chain creates a new functional handle for further chemical elaboration.

Currently, there is no scientific literature available that describes the use of this compound in polymer chemistry or the development of advanced materials. Its potential in these areas remains unexplored.

Future Directions and Emerging Research Areas for Methyl Tetradecanoate

Novel Synthetic Routes and Sustainable Production Methods

The generation of (Methylsulfanyl)methyl tetradecanoate (B1227901) and related compounds for research and potential applications necessitates efficient and environmentally sound synthetic strategies. Current research points toward new methods for creating these unique molecules, while the broader field of fatty acid methyl ester (FAME) production is increasingly focused on sustainability.

Detailed Research Findings:

A significant synthetic advancement involves the direct α-sulfenylation of fatty acid esters. Researchers have developed a method starting from common methyl alkanoates, such as methyl tetradecanoate. nih.govnih.gov This process involves creating a lithium enolate from the starting ester, which is then treated with dimethyl disulfide to introduce the methylsulfanyl group at the alpha position (the carbon adjacent to the carbonyl group). nih.gov This procedure has been shown to be effective for producing 2-methylsulfanyl fatty acid methyl esters with yields ranging from 76-86%. nih.gov Subsequent saponification can convert the resulting ester into the corresponding fatty acid. nih.govnih.gov

From a sustainability perspective, the production of FAMEs, often used as biodiesel, is increasingly guided by the principles of green chemistry. rsc.org This involves using renewable feedstocks like non-edible vegetable oils and employing catalytic processes to minimize hazardous waste. rsc.org While these methods are generally applied to bulk FAME production, the core principles—such as efficient catalysis and the use of renewable starting materials—provide a framework for developing future sustainable routes to specialized fatty acids like (Methylsulfanyl)methyl tetradecanoate. rsc.org Exploring biocatalytic or chemo-enzymatic methods could offer highly specific and environmentally benign pathways for its production.

Table 1: Synthetic Route for 2-Methylsulfanyl Fatty Acid Methyl Esters This table summarizes a key synthetic pathway for introducing a methylsulfanyl group to a fatty acid methyl ester.

| Step | Reagents | Process | Outcome | Reference |

|---|---|---|---|---|

| 1. Enolate Formation | Methyl Alkanoate, Lithium Diisopropylamide (LDA) in Tetrahydrofuran (B95107) (THF) | The strong base (LDA) removes a proton from the α-carbon of the ester, creating a lithium enolate. | Formation of the reactive enolate intermediate. | nih.gov |

| 2. Sulfenylation | Dimethyl Disulfide (CH₃SSCH₃) | The enolate attacks the dimethyl disulfide, incorporating a methylsulfanyl (-SCH₃) group at the α-position. | Yields the α-methylsulfanyl fatty acid methyl ester (e.g., this compound). | nih.govnih.gov |

| 3. (Optional) Saponification | Potassium Hydroxide (B78521) (KOH) in Ethanol (B145695) | The methyl ester is hydrolyzed to form the corresponding carboxylate salt, which is then acidified. | Converts the ester to the free 2-methylsulfanyl fatty acid. | nih.govnih.gov |

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

To understand the precise role of this compound within a biological system, it is crucial to not only detect its presence but also to visualize its location within cells and tissues. Future research will rely on a combination of advanced spectroscopic and imaging methods to achieve this.

Detailed Research Findings:

The characterization of FAMEs is well-established using techniques like Gas Chromatography-Mass Spectrometry (GC/MS), which is used to identify FAME profiles in various samples. researchgate.netwiley.com Fourier-transform infrared spectroscopy (FTIR) is also employed to analyze the functional groups present in FAMEs. researchgate.netpjoes.com For detailed structural elucidation of unusual fatty acids, high-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS/MS) is a powerful tool. nih.gov This method can pinpoint the locations of modifications, such as double bonds or other functional groups, along the fatty acid chain. nih.gov

The most exciting frontier for analysis is the ability to perform these studies in situ. Mass Spectrometry Imaging (MSI) has emerged as a key technology that allows for the visualization of lipids directly within tissue sections, preserving spatial context. nih.gov Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can map the distribution of specific lipids, such as diacylglycerols and fatty acids, at the micrometer scale, revealing their localization within distinct cellular structures like lipid droplets. acs.org Applying advanced MSI techniques to tissues known to contain sulfur-lipids could reveal the precise subcellular location of this compound, providing critical clues about its function. nih.gov

Table 2: Analytical Techniques for the Study of this compound This table outlines various analytical methods and their potential application in researching this specific compound.

| Technique | Primary Application | Type of Information Provided | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and Quantification | Separates and identifies volatile compounds; provides a 'fingerprint' of the FAME profile. | researchgate.netwiley.com |

| HPLC/APCI-MS/MS | Structural Elucidation | Pinpoints the precise location of functional groups and other structural features on the fatty acid backbone. | nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Analysis | Confirms the presence of key chemical bonds and functional groups within the molecule. | pjoes.com |

| Mass Spectrometry Imaging (MSI) | In situ Localization | Maps the spatial distribution of lipids directly in tissue sections, revealing their location in a biological context. | nih.govacs.org |

Integrated Omics Approaches in Metabolic Pathway Elucidation (e.g., metabolomics, lipidomics)

Understanding the complete lifecycle of this compound—from its synthesis to its breakdown and integration into cellular processes—requires a systems-level view. Integrated 'omics' approaches, which combine data from different molecular layers like lipids (lipidomics) and small-molecule metabolites (metabolomics), are essential for this task.

Detailed Research Findings:

Lipidomics, the large-scale study of lipids, has become a cornerstone of metabolic research. nih.govresearchgate.net By measuring hundreds of lipid species simultaneously, scientists can detect perturbations in lipid metabolism associated with various physiological states or diseases. nih.gov Metabolomics provides a broader snapshot of cellular activity by analyzing a wide range of low-molecular-weight metabolites, including amino acids, sugars, and organic acids. creative-proteomics.com

The power of these approaches is magnified when they are integrated. mdpi.com For instance, a multi-omics study could track the flow of sulfur from an amino acid like methionine or cysteine, through various intermediates, to its final incorporation into this compound. This would involve simultaneously measuring changes in the transcriptome (gene expression), proteome (protein levels), metabolome, and lipidome. nih.gov Such an integrated analysis can help build comprehensive models of metabolic pathways, identify regulatory checkpoints, and uncover previously unknown biochemical connections. mdpi.comlabrulez.com Applying this strategy to organisms that produce sulfur-containing lipids will be key to elucidating the specific metabolic network surrounding this compound. researchgate.net

Table 3: Role of Omics Technologies in Metabolic Elucidation This table describes how different omics fields can contribute to understanding the metabolism of this compound.

| Omics Field | Focus of Analysis | Potential Contribution to Research | Reference |

|---|---|---|---|

| Genomics/Transcriptomics | Genes and gene expression (RNA) | Identify genes encoding enzymes responsible for the synthesis, modification, and breakdown of the compound. | nih.gov |

| Proteomics | Proteins | Quantify the levels of key enzymes in the metabolic pathway to understand regulatory control. | mdpi.com |

| Lipidomics | Lipids | Quantify the abundance of the compound and related lipids to map its connections within the lipidome. | nih.govcreative-proteomics.com |

| Metabolomics | Small-molecule metabolites | Identify precursor molecules (e.g., sulfur donors) and breakdown products, providing a complete pathway view. | creative-proteomics.com |

Development of Next-Generation Computational Models for Predictive Research

Computational modeling provides a powerful way to simulate complex biological processes and generate testable hypotheses. diva-portal.org As more data on this compound becomes available, developing predictive computational models will be crucial for understanding its metabolic impact and guiding experimental research.

Detailed Research Findings:

Detailed computational models of fatty acid metabolism already exist. ebi.ac.uk These models can simulate processes like fatty acid β-oxidation, transport, and incorporation into complex lipids within specific tissues like adipose tissue. ebi.ac.uknih.gov They often consist of a series of mathematical equations describing the kinetics of each enzymatic reaction and transport step. diva-portal.org Furthermore, predictive modeling and machine learning are now being applied to lipidomics data to identify biomarkers and predict metabolic outcomes. aocs.org For example, models can be trained on lipid profiles to predict an individual's risk for metabolic diseases. eurekalert.orgnih.gov

Next-generation models for this compound would need to build upon these existing frameworks. nih.gov Key advancements would include:

Incorporating Sulfur Biochemistry: The model must include the enzymatic reactions for adding and removing the methylsulfanyl group, linking it to the broader network of sulfur metabolism (e.g., the methionine and cysteine pathways).

Parameterizing Unique Properties: The model would need to account for how the sulfur group affects the molecule's physical properties, such as its solubility and interaction with enzymes and membranes.

Multi-Omics Data Integration: The most powerful predictive models will be those that are built and validated using integrated datasets from lipidomics, metabolomics, and transcriptomics, ensuring the model accurately reflects the complexity of the living system. mdpi.com

Such models could be used to predict how a cell's metabolism would shift in response to an influx of this fatty acid or to identify potential enzymatic bottlenecks in its synthesis or degradation, thereby guiding future metabolic engineering or biomedical research.

Table 5: Features of Next-Generation Computational Models This table details the necessary components for building predictive models for this compound metabolism.

| Model Feature | Description | Purpose in Predictive Research | Reference |

|---|---|---|---|

| Kinetic Enzyme Models | Includes equations for each enzyme in the pathway, with parameters for reaction rates and substrate affinities. | To simulate the flow of metabolites through the pathway and predict flux changes. | ebi.ac.uk |

| Compartmentalization | Distinguishes between different cellular locations (e.g., mitochondria, cytosol, membrane). | To accurately model transport between organelles and simulate location-specific processes. | nih.gov |

| Integration with Sulfur Metabolism | Connects the fatty acid pathway with pathways for sulfur-containing amino acids. | To understand the origin of the sulfur atom and the regulation between these pathways. | labrulez.com |

| Machine Learning Integration | Uses algorithms trained on large omics datasets to identify patterns and make predictions. | To discover novel biomarkers related to the compound and predict physiological outcomes. | aocs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.